(+)-Cloprostenol methyl ester
Overview
Description
“(+)-Cloprostenol methyl ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by transesterification . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction for the production of a methyl ester from a carboxylic acid and methanol is as follows: RCOOH + CH3OH —–> RCOOCH3 + H2O .Molecular Structure Analysis
Methyl esters have a simple structure . The chemical formula for a methyl ester is RCOOCH3 where R is any alkyl group . The structure of a methyl ester can be represented as shown in the image .Chemical Reactions Analysis
Esters undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications
Synthesis and Chemical Transformation : Cloprostenol methyl ester has been a subject of interest in synthetic organic chemistry. Studies have explored its conversion to various analogs through complex synthetic pathways. For instance, Vostrikov et al. (2019) demonstrated the conversion of cloprostenol methyl ester to a Δ11,13-15-keto analog, highlighting key stages like protection of hydroxy functionality and exhaustive acylation (Vostrikov, Zagitov, & Miftakhov, 2019). Similarly, in another study, fluorine-containing analogues of cloprostenol were synthesized, examining their antiaggregatory and uterotonic properties (Vostrikov, Zagitov, Ivanov, Lobov, Gabdrakhmanova, & Miftakhov, 2020).
Pharmacological Applications : Research has also delved into the pharmacological aspects of cloprostenol derivatives. For example, the study of 1-Ethylamide- and 1-Ethanolamide of D-Cloprostenol and their 15-epimers was performed by Tănase et al. (2019), where the compounds were synthesized and characterized for potential therapeutic applications (Tănase, Udeanu, Draghici, & Cocu, 2019).
Analytical and Environmental Studies : The compound's derivatives have been utilized in various analytical and environmental applications. For instance, King et al. (2007) developed a method for flow injection analysis of H2O2 in natural waters using acridinium ester chemiluminescence, showcasing the versatility of methyl esters in analytical chemistry (King, Cooper, Rusak, Peake, Kiddle, O’Sullivan, Melamed, Morgan, & Theberge, 2007).
Material Science and Nanotechnology : The role of methyl esters, including derivatives of cloprostenol, in material science and nanotechnology has been explored. Raju et al. (2018) investigated the effect of nanoparticles with novel tamarind seed methyl ester for diesel engine applications, highlighting the potential of methyl esters in fuel technology and emission control (Raju, Kishore, Nanthagopal, & Ashok, 2018).
Biochemical and Biomedical Research : Cloprostenol and its derivatives have been investigated in biochemical and biomedical research. The study by Wu et al. (2015) on androstene derivatives incorporating amino acid methyl esters in activated BV‐2 microglia is an example, where the anti-inflammatory effects of these compounds were evaluated, suggesting their potential in treating neurodegenerative diseases (Wu, Du, Gu, Zhang, Zhen, Li, Chen, Jiang, & Zheng, 2015).
Safety And Hazards
Future Directions
There is ongoing research into the use of esters in various fields. For example, photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . Methyl esters are also being explored in the production of biodiesel .
properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBATKLFQCCUII-OWEKAKITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Cloprostenol methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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